molecular formula C12H16O3 B103725 Benzyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 17701-61-0

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B103725
CAS No.: 17701-61-0
M. Wt: 208.25 g/mol
InChI Key: PLZZXRKTRWITII-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16O3. It is a benzyl ester derivative of 3-hydroxy-2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Benzyl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Future Directions

While specific future directions for Benzyl 3-hydroxy-2,2-dimethylpropanoate are not available in the retrieved data, it’s worth noting that research into similar compounds continues to be an active area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide. The reaction typically involves dissolving 3-hydroxy-2,2-dimethylpropanoic acid in N,N-dimethylformamide, followed by the addition of potassium hydrogen carbonate and benzyl bromide. The mixture is then stirred at room temperature to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-hydroxy-2,2-dimethylpropionic acid benzyl ester
  • Benzyl 2,2-dimethyl-3-hydroxypropionate
  • 1-benzyl-3-hydroxy-2,2-dimethylpropanoate
  • Phenylmethyl 3-hydroxy-2,2-dimethylpropanoate
  • Benzyl 2,2-dimethyl-3-hydroxypropanoic acid

Comparison: Benzyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of both hydroxyl and benzyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl group enhances its hydrophobic interactions, making it more suitable for certain applications in organic synthesis and drug development .

Properties

IUPAC Name

benzyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZZXRKTRWITII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596508
Record name Benzyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17701-61-0
Record name Benzyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium hydroxide (486.7 mmol, 32.1 g) over a solution of 2,3-dihydroxy-2-methyl-propionic acid (423.2 mmol, 50 g) in 300 mL of DMF. Stir for 1 hour at 100° C. Then add benzyl bromide (584.04 mmol, 69.46 mL) and stir overnight. Cool down the mixture and dilute with ethyl acetate. Wash organic layer with water. Wash aqueous layer with ethyl acetate several times. Combine organic layers and dry over sodium sulfate, filter and concentrate under reduced pressure. 1H NMR (CDCl3, 300 MHz): δ ppm :7.36-7.32 (m, 5H), 5.1 (s, 2H), 3.5 (s, 2H), 1.21 (s, 6H).
Quantity
32.1 g
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reactant
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50 g
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reactant
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300 mL
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69.46 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of hydroxypivalic acid (3 g) and potassium carbonate (3.9 g) in N,N-dimethylformamide (25 mL) was added benzyl bromide (2.9 mL), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The organic layer was washed with water twice and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (4.7 g).
Quantity
3 g
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reactant
Reaction Step One
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3.9 g
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reactant
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25 mL
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solvent
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2.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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